molecular formula C6H6Cl6 B3044188 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane CAS No. 60556-82-3

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane

Cat. No.: B3044188
CAS No.: 60556-82-3
M. Wt: 296.9 g/mol
InChI Key: JLYXXMFPNIAWKQ-MZWXYZOWSA-N
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Description

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane is a derivative of 1,2,3,4,5,6-hexachlorocyclohexane, where all hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic composition, which can influence its chemical properties and reactions. The presence of deuterium, a heavier isotope of hydrogen, can affect the compound’s stability and reactivity, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane typically involves the chlorination of cyclohexane followed by isotopic exchange reactions to replace hydrogen atoms with deuterium. The process can be summarized as follows:

    Chlorination of Cyclohexane: Cyclohexane is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction yields 1,2,3,4,5,6-hexachlorocyclohexane.

    Isotopic Exchange: The hexachlorocyclohexane is then treated with deuterium gas or deuterated solvents under specific conditions to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques would be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hexadeuteriocyclohexanol derivatives.

    Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.

    Oxidation Reactions: Oxidation can lead to the formation of hexadeuteriocyclohexanone or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Hexadeuteriocyclohexanol derivatives.

    Reduction: Partially or fully dechlorinated cyclohexane derivatives.

    Oxidation: Hexadeuteriocyclohexanone and other oxygenated compounds.

Scientific Research Applications

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane has several applications in scientific research:

    Isotopic Labeling Studies: Used as a model compound to study the effects of isotopic substitution on chemical reactions and mechanisms.

    Environmental Chemistry: Investigated for its persistence and behavior in the environment, particularly in studies related to the fate of chlorinated compounds.

    Pharmacokinetics: Used in studies to understand the metabolic pathways and distribution of deuterated compounds in biological systems.

    Material Science: Explored for its potential use in the development of deuterated materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexachlorocyclohexane:

    1,2,3,4,5,6-Hexabromocyclohexane: A similar compound with bromine atoms instead of chlorine, used in flame retardants.

    1,2,3,4,5,6-Hexafluorocyclohexane: A fluorinated analog with different chemical properties and applications.

Uniqueness

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane is unique due to its isotopic composition, which imparts distinct physical and chemical properties. The presence of deuterium can lead to differences in reaction kinetics, stability, and interaction with biological systems compared to its non-deuterated analogs.

Properties

IUPAC Name

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYXXMFPNIAWKQ-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028007
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86194-41-4
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86194-41-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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